4-Methyl-1-phenylcyclohexan-1-OL
Description
Structure
3D Structure
Properties
CAS No. |
63007-45-4 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-methyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-11-7-9-13(14,10-8-11)12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 |
InChI Key |
DZLYRQZEAMYEIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methyl 1 Phenylcyclohexan 1 Ol
Strategic Retrosynthetic Analysis of the 4-Methyl-1-phenylcyclohexan-1-OL Scaffold
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. pharmacy180.com For this compound, the most logical disconnection is the carbon-carbon bond between the phenyl group and the cyclohexyl ring at the tertiary alcohol center. This disconnection points to a nucleophilic phenyl anion equivalent and an electrophilic 4-methylcyclohexanone (B47639).
This retrosynthetic approach reveals two primary synthons: a phenyl anion (or its equivalent) and a 4-methylcyclohexanoyl cation. These synthons, in turn, correspond to practical synthetic reagents. The phenyl anion can be realized as a Grignard reagent (phenylmagnesium bromide) or an organolithium reagent (phenyllithium). The electrophilic counterpart is the commercially available 4-methylcyclohexanone. This ketone serves as a key precursor, and its reaction with the chosen phenyl nucleophile constitutes the core of the synthetic strategy.
Contemporary Approaches to Carbon-Carbon Bond Formation in this compound Synthesis
The formation of the pivotal carbon-carbon bond in this compound is typically achieved through the addition of an organometallic reagent to 4-methylcyclohexanone. The choice of the organometallic reagent and reaction conditions can significantly influence the yield and stereochemical outcome of the synthesis.
Grignard Reagent-Mediated Additions to Cyclohexanone (B45756) Derivatives
The Grignard reaction is a classic and widely used method for forming carbon-carbon bonds. In the synthesis of this compound, this involves the reaction of phenylmagnesium bromide with 4-methylcyclohexanone. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.orgvaia.com The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the phenyl group. Subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.
The general procedure involves the slow addition of a solution of 4-methylcyclohexanone to the Grignard reagent at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature or with gentle heating to ensure completion.
Representative Reaction Scheme:
Reactants: Phenylmagnesium bromide, 4-Methylcyclohexanone
Solvent: Anhydrous diethyl ether or THF
Workup: Aqueous acid (e.g., NH₄Cl or dilute HCl)
Organolithium Reagent-Mediated Additions to Cyclohexanone Derivatives
Organolithium reagents, such as phenyllithium (B1222949), offer an alternative and often more reactive option for the synthesis of this compound. researchgate.netscielo.org.mx The higher reactivity of organolithium compounds compared to their Grignard counterparts can lead to faster reaction times and may be beneficial when less reactive ketones are used. However, their increased reactivity also necessitates stricter control of reaction conditions to avoid side reactions.
The synthesis using phenyllithium follows a similar protocol to the Grignard reaction, involving the addition of 4-methylcyclohexanone to the phenyllithium solution in an anhydrous ether or hydrocarbon solvent at low temperatures to manage the exothermic nature of the reaction.
Comparative Data of Grignard vs. Organolithium Additions:
| Reagent | Typical Solvent | Reaction Temperature | Relative Reactivity | Potential Side Reactions |
| Phenylmagnesium Bromide | Diethyl ether, THF | 0°C to reflux | Moderate | Enolization, Wurtz coupling |
| Phenyllithium | Diethyl ether, Hexane | -78°C to room temp | High | Enolization, metal-halogen exchange |
Stereocontrolled Approaches in this compound Synthesis
The synthesis of this compound can result in the formation of stereoisomers. The methyl group at the C4 position and the hydroxyl and phenyl groups at the C1 position create possibilities for both enantiomers and diastereomers. Advanced synthetic methods aim to control this stereochemistry, leading to the selective formation of a single desired isomer.
Achieving an enantioselective synthesis of this compound, where one enantiomer is produced in excess, requires the use of chiral catalysts or auxiliaries. uva.esnih.gov While the direct enantioselective phenylation of 4-methylcyclohexanone is a challenging transformation, related strategies have been developed for similar systems. One approach involves the use of a chiral ligand to modify the organometallic reagent, thereby creating a chiral environment that directs the nucleophilic attack to one face of the prochiral ketone.
For instance, the addition of organozinc reagents in the presence of chiral amino alcohols or other ligands has been shown to induce high levels of enantioselectivity in the formation of chiral tertiary alcohols. uva.es Another strategy could involve the asymmetric reduction of a precursor ketone that already contains the quaternary center.
Key Concepts in Enantioselective Synthesis:
Chiral Ligands: These bind to the metal of the organometallic reagent, creating a chiral complex that influences the stereochemical outcome of the addition.
Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate, directs the stereoselective reaction, and is then removed.
Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. nih.gov
The presence of the methyl group at the C4 position of the cyclohexanone ring influences the trajectory of the incoming nucleophile, leading to the potential for diastereoselectivity. The two primary diastereomers are the cis and trans isomers, where the phenyl group is either on the same side or the opposite side of the ring as the methyl group, respectively.
The stereochemical outcome of the nucleophilic addition is governed by a combination of steric and electronic factors. The incoming nucleophile can approach the carbonyl group from either the axial or equatorial face of the cyclohexanone ring. The preferred direction of attack is often dictated by the principles of steric hindrance, with the nucleophile favoring the less hindered trajectory. The conformation of the cyclohexanone ring and the nature of the nucleophile and solvent all play a role in determining the diastereomeric ratio. For instance, bulkier nucleophiles tend to exhibit a higher degree of equatorial attack to avoid steric clashes with the axial hydrogens on the ring.
Factors Influencing Diastereoselectivity:
Steric Hindrance: The methyl group at C4 can sterically hinder one face of the carbonyl, influencing the direction of nucleophilic attack.
Torsional Strain: The developing transition state seeks to minimize torsional strain, which can favor one approach over the other.
Chelation Control: In some cases, if other functional groups are present, chelation with the metal of the organometallic reagent can lock the conformation of the ring and direct the nucleophile.
Reductive Transformations of Corresponding Ketones to this compound
The synthesis of this compound is commonly achieved through the reduction of its corresponding ketone precursor, 4-methyl-1-phenylcyclohexanone. This transformation is a cornerstone of organic synthesis, and various reducing agents and methodologies can be employed, each offering distinct advantages in terms of selectivity, reaction conditions, and scalability.
A primary method for this reduction is the use of metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a widely utilized reagent for the reduction of ketones to secondary alcohols due to its mild nature and high selectivity. youtube.com In a typical procedure, the ketone is dissolved in a protic solvent, such as ethanol (B145695) or methanol, and the sodium borohydride is added portion-wise. The reaction proceeds via the transfer of a hydride ion to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide by the solvent yields the final alcohol product. The stereochemical outcome of this reduction is of significant interest. The approach of the hydride reagent to the carbonyl group can occur from two different faces, leading to the potential formation of stereoisomers. In the case of cyclic ketones like 4-tert-butylcyclohexanone, which is structurally analogous to 4-methyl-1-phenylcyclohexanone, the reduction with sodium borohydride often shows a preference for the formation of the thermodynamically more stable equatorial alcohol. youtube.com
Catalytic hydrogenation represents another robust method for the reduction of ketones. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for ketone hydrogenation include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is typically carried out in a suitable solvent under controlled temperature and pressure. Studies on the hydrogenation of similar substrates, such as p-cresol (B1678582) to 4-methyl-cyclohexanone and its subsequent reduction to 4-methyl-cyclohexanol, demonstrate that the selectivity of the reaction can be finely tuned by adjusting reaction parameters like temperature, pressure, and catalyst choice. osti.gov For instance, higher temperatures and hydrogen pressures tend to favor the complete reduction to the alcohol. osti.gov The catalytic hydrogenation of 4-methyl-1-phenylcyclohexanone would proceed by the adsorption of the ketone onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbonyl double bond.
The table below summarizes key aspects of these reductive transformation methods.
| Method | Reagent/Catalyst | Typical Solvent | Key Features |
| Metal Hydride Reduction | Sodium Borohydride (NaBH₄) | Ethanol, Methanol | Mild reaction conditions; high selectivity for ketones; stereoselectivity influenced by steric hindrance. youtube.com |
| Catalytic Hydrogenation | Pd/C, PtO₂, Raney Nickel | Ethanol, Ethyl Acetate (B1210297) | Utilizes H₂ gas; reaction conditions can be tuned for selectivity; scalable for industrial applications. osti.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
One of the core tenets of green chemistry is the use of environmentally benign solvents. In the context of the reductive transformations discussed, traditional organic solvents can be replaced with greener alternatives. For example, ethyl acetate is considered a more environmentally friendly solvent and has been successfully used in oxidation reactions, which are the reverse of the reductions discussed. organic-chemistry.org The use of water as a solvent, where feasible, is highly desirable. Some reductions with sodium borohydride can be performed in aqueous or mixed aqueous-organic systems, reducing the reliance on volatile organic compounds. youtube.com
The development and use of recyclable catalysts is another key aspect of green chemistry. In catalytic hydrogenation, the metal catalysts on solid supports, such as Pd/C, can often be recovered by simple filtration and reused multiple times. This not only reduces the cost of the process but also minimizes the release of heavy metals into the environment. Furthermore, research into novel catalyst systems, such as the use of recyclable hypervalent iodine(III) reagents in oxidation reactions, highlights the potential for developing similar recyclable systems for reductions. organic-chemistry.org The use of ionic liquids as recyclable reaction media has also been explored for various syntheses, offering a potential green alternative to traditional solvents. mdpi.com
Atom economy, a concept central to green chemistry, is inherently high in addition reactions like catalytic hydrogenation, where all the atoms of the reactants are incorporated into the final product. The choice of reagents also plays a significant role. While metal hydrides like sodium borohydride are effective, they often generate stoichiometric amounts of inorganic waste. Catalytic methods are generally preferred from a green chemistry perspective as the catalyst is used in sub-stoichiometric amounts.
The table below outlines some green chemistry strategies applicable to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Example/Potential Improvement |
| Use of Greener Solvents | Replacing hazardous organic solvents with safer alternatives. | Utilizing ethyl acetate or water in reduction reactions. youtube.comorganic-chemistry.org |
| Recyclable Catalysts | Employing catalysts that can be easily recovered and reused. | Using heterogeneous catalysts like Pd/C in hydrogenation. osti.gov |
| Atom Economy | Designing reactions where the maximum number of reactant atoms are incorporated into the product. | Catalytic hydrogenation offers high atom economy. |
| Use of Safer Reagents | Avoiding or replacing toxic and hazardous reagents. | Preferring catalytic methods over stoichiometric reagents to minimize waste. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the broader goals of modern chemical manufacturing.
Chemical Reactivity and Mechanistic Investigations of 4 Methyl 1 Phenylcyclohexan 1 Ol
Rearrangement Reactions of the 4-Methyl-1-phenylcyclohexan-1-OL Skeleton
The carbocation intermediate formed during SN1 and E1 reactions of this compound can potentially undergo rearrangement to form a more stable carbocation. However, in this specific case, the initially formed carbocation is already tertiary and benzylic, which is a highly stable arrangement. Therefore, significant skeletal rearrangements, such as Wagner-Meerwein shifts, are less likely compared to systems that can rearrange to a more stable carbocation.
Nevertheless, under certain conditions, minor rearrangement products might be observed. For instance, a hydride shift from an adjacent carbon in the cyclohexane (B81311) ring could occur, though this would lead to a less stable secondary carbocation. Rearrangements might become more significant if the reaction is carried out at higher temperatures or with specific catalysts that can promote such transformations. chegg.comwiley-vch.de
Explorations of Carbon-Carbon Bond Cleavage in this compound
While the carbon skeleton of this compound is relatively stable, carbon-carbon bond cleavage can be induced under specific, typically forcing, reaction conditions. As mentioned in the context of oxidation, strong oxidizing agents can cause fragmentation of the cyclohexane ring. chemistryviews.org
Modern synthetic methods offer more controlled ways to achieve C-C bond cleavage. For instance, transition metal-catalyzed reactions, such as those involving rhodium or palladium, can activate and cleave C-C bonds, particularly in strained ring systems. nih.govresearchgate.net While cyclohexanes are not highly strained, specific functionalization could make the ring susceptible to such cleavage. Another pathway for C-C bond cleavage is through radical intermediates, which can undergo β-scission. nih.govresearchgate.net These advanced methods could potentially be applied to this compound to generate novel molecular structures.
Mechanistic Elucidation of Novel Reactions Involving this compound
The mechanistic pathways for the fundamental reactions of this compound, such as dehydration and substitution, are well-understood to proceed via tertiary carbocation intermediates. chegg.comyoutube.com However, the exploration of novel reactivity remains an active area of chemical research.
Mechanistic elucidation for new transformations would involve a combination of experimental and computational studies. For example, investigating the regioselectivity and stereoselectivity of reactions with new catalysts could reveal subtle mechanistic details. The use of isotopically labeled starting materials could help trace the pathways of atoms during rearrangement or fragmentation reactions. Computational modeling can provide insights into the energies of transition states and intermediates, helping to rationalize observed product distributions. The development of novel reactions, such as catalytic C-H activation or directed C-C bond cleavage on the this compound scaffold, would require careful mechanistic studies to understand and optimize the new transformations.
Advanced Spectroscopic and Crystallographic Structural Elucidation of 4 Methyl 1 Phenylcyclohexan 1 Ol and Its Stereoisomers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural investigation of 4-Methyl-1-phenylcyclohexan-1-ol. Both one-dimensional and two-dimensional NMR experiments are crucial for establishing the molecular framework and discerning the subtle differences between its stereoisomers.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity.rsc.orgchegg.com
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the fundamental information required to piece together the carbon-hydrogen framework of this compound.
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, approximately between δ 7.2 and 7.5 ppm. The protons of the cyclohexyl ring resonate in the more shielded upfield region, generally between δ 1.0 and 2.0 ppm. The methyl group protons give rise to a distinct signal, often a doublet or singlet depending on the neighboring protons and the specific isomer, in the region of δ 0.8 to 1.2 ppm. The hydroxyl proton signal can be observed over a wide chemical shift range and is often broad, its position being sensitive to concentration, temperature, and solvent.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the phenyl group show signals in the aromatic region (δ 120-150 ppm). The quaternary carbon atom of the cyclohexyl ring attached to both the phenyl group and the hydroxyl group (C1) is typically observed around δ 70-80 ppm. The remaining cyclohexyl carbons and the methyl carbon resonate in the aliphatic region (δ 10-50 ppm). The exact chemical shifts are highly dependent on the stereochemistry of the molecule, allowing for the differentiation of cis and trans isomers.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Isomers
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl Protons | 7.20-7.50 (m) | 125.0-148.0 |
| Cyclohexyl Protons (CH₂) | 1.20-1.90 (m) | 25.0-40.0 |
| Cyclohexyl Proton (CH) | 1.50-2.10 (m) | 30.0-45.0 |
| Methyl Protons (CH₃) | 0.90-1.10 (d) | 20.0-25.0 |
| Hydroxyl Proton (OH) | Variable | - |
| Quaternary Carbon (C-OH) | - | 70.0-78.0 |
Note: The chemical shifts are approximate and can vary based on the specific isomer and experimental conditions. 'm' denotes a multiplet and 'd' denotes a doublet.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment and Proximity Effects.
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of stereochemistry and for understanding through-space interactions within the this compound isomers.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, COSY spectra can be used to trace the connectivity of the protons within the cyclohexyl ring, helping to distinguish between axial and equatorial protons based on their coupling constants.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum, confirming the assignments made from one-dimensional spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique is particularly useful for identifying the quaternary carbon (C1) by its correlation with the phenyl protons and the protons on the adjacent cyclohexyl carbons. It also helps to confirm the position of the methyl group on the cyclohexane (B81311) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of whether they are directly bonded. For the cis and trans isomers of this compound, NOESY can reveal key through-space interactions. For example, in the cis isomer, a NOE may be observed between the methyl protons and the axial protons on the same side of the ring, whereas in the trans isomer, different NOE patterns would be expected.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation.chemspider.comchemicalbook.com
Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation patterns, which can provide structural information. The molecular formula of this compound is C₁₃H₁₈O, corresponding to a molecular weight of 190.28 g/mol . nih.gov
High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion, confirming the elemental composition. The fragmentation of this compound in the mass spectrometer typically proceeds through several characteristic pathways. A common initial fragmentation is the loss of a water molecule (H₂O) from the molecular ion, leading to a fragment ion at m/z 172. This is a characteristic fragmentation for alcohols.
Further fragmentation of the [M-H₂O]⁺ ion can occur. Cleavage of the C-C bonds of the cyclohexane ring can lead to various smaller fragments. The phenyl group can also be lost, resulting in a characteristic fragment. The relative abundances of these fragment ions can sometimes be used to differentiate between stereoisomers, as the stability of the intermediate carbocations formed during fragmentation may differ.
Table 2: Characteristic Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Significance |
| 190 | [M]⁺ | Molecular Ion |
| 172 | [M - H₂O]⁺ | Loss of water |
| 157 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl group |
| 105 | [C₆H₅CO]⁺ | Phenylcarbonyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization.nih.govnist.govnist.gov
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.
The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. A strong absorption band is typically observed around 1050-1150 cm⁻¹ corresponding to the C-O stretching vibration. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The presence of the phenyl group is further confirmed by characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic C=C stretching and the C-H stretching vibrations are typically strong and well-defined. The symmetric breathing mode of the phenyl ring often gives a sharp and intense Raman band, which is a useful diagnostic feature. Differences in the vibrational spectra of the cis and trans isomers may be subtle but can be used for their differentiation, particularly in the fingerprint region (below 1500 cm⁻¹), where complex skeletal vibrations occur.
X-ray Crystallography for Solid-State Conformational and Stereochemical Determination of this compound Derivatives.nih.gov
For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure in the solid state. This technique can unambiguously establish the relative stereochemistry of the chiral centers and provide precise bond lengths, bond angles, and torsional angles.
Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment (if applicable to chiral isomers).chemspider.com
Since this compound possesses chiral centers, its enantiomers can be distinguished using chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule.
The resulting CD or ORD spectrum is a unique fingerprint of a specific enantiomer. By comparing the experimentally obtained spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of the chiral centers can be assigned. This is particularly important when X-ray crystallography is not feasible or when the absolute configuration needs to be determined in solution. The sign and intensity of the Cotton effects in the CD spectrum, which correspond to the electronic transitions of the chromophores (in this case, the phenyl group), are highly sensitive to the spatial arrangement of the atoms around the chiral centers.
Computational Chemistry and Theoretical Studies of 4 Methyl 1 Phenylcyclohexan 1 Ol
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key characteristics.
Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. DFT is used to determine the most stable three-dimensional arrangement of atoms in the 4-Methyl-1-phenylcyclohexan-1-ol molecule, a process known as geometry optimization. By finding the geometry that corresponds to the lowest energy state, researchers can predict bond lengths, bond angles, and dihedral angles.
The geometry optimization process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. Common DFT functionals like B3LYP, paired with basis sets such as 6-31G* or larger, are frequently employed for this purpose. For instance, studies on analogous compounds like 1-methyl-1-phenylcyclohexane have utilized methods like B3LYP/6-311G* to determine the structures and relative energies of different conformers. Once the optimized geometry is found, DFT calculations can also provide the total electronic energy, dipole moment, and the distribution of electron density, which is crucial for understanding the molecule's polarity and reactive sites. The molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
| Computational Method | Calculated Property | Typical Value/Finding |
|---|---|---|
| B3LYP/6-31G | Optimized Bond Length (C-C) | ~1.54 Å |
| B3LYP/6-31G | Optimized Bond Angle (C-C-C) | ~111° |
| M06-2X/6-311++G(d,p) | HOMO-LUMO Energy Gap | Typically > 4 eV, indicating high stability |
| B3LYP/6-311G* | Relative Conformer Energy | Used to determine the most stable isomer |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved. These methods are computationally more demanding than DFT but can offer higher accuracy, especially for calculating energies.
Common ab initio techniques include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. While HF is a foundational method, it does not account for electron correlation, which is the interaction between individual electrons. MP2 and CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are post-Hartree-Fock methods that include electron correlation effects, leading to more accurate energy predictions.
For a molecule like this compound, ab initio methods are typically used for single-point energy calculations on geometries previously optimized with DFT. This approach, often denoted as DFT//ab initio, provides a refined understanding of the relative energies between different conformers or along a reaction pathway. For example, high-level calculations such as QCISD/6-311G* have been used to refine the conformational energies of 1-methyl-1-phenylcyclohexane, providing results in excellent agreement with experimental data. chemrxiv.org These refinements are critical for accurately determining thermodynamic properties like conformational free energies.
Conformational Analysis and Energy Landscape Mapping of this compound
Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It treats atoms as balls and bonds as springs, with a set of parameters known as a force field (e.g., MM3, AMBER) defining the energy of the molecule as a function of its geometry. MM is much faster than QM methods and is ideal for exploring the vast conformational space of flexible molecules. It can be used to quickly identify low-energy conformers that can then be subjected to more accurate QM calculations.
Molecular Dynamics (MD) simulations use the forces calculated from a force field to simulate the movement of atoms over time by solving Newton's equations of motion. nih.gov An MD simulation generates a trajectory of the molecule, showing how its conformation changes at the atomic level. ehu.es For this compound, MD simulations can reveal the dynamics of the cyclohexane (B81311) ring flip, the rotation of the phenyl and hydroxyl groups, and the preferred orientations of the substituents in a simulated environment (e.g., in a solvent). This provides a dynamic picture of the molecule's behavior that is not available from static calculations. youtube.com
The stereochemistry of this compound is complex, involving two main chair conformers that arise from the ring flip of the cyclohexane moiety. In one chair conformer, the phenyl group is in an axial position, and in the other, it is in an equatorial position. The same applies to the hydroxyl group. The 4-methyl group can exist in cis or trans relationships to the hydroxyl group, further complicating the conformational landscape.
Computational studies on the closely related 1-methyl-1-phenylcyclohexane have shown that the conformer with an axial phenyl group is surprisingly stable, contrary to what would be expected based on simple steric hindrance arguments. chemrxiv.org This preference is attributed to the minimization of steric clashes that occur between the ortho-hydrogens of the phenyl ring and the equatorial hydrogens on the cyclohexane ring when the phenyl group is in the equatorial position. rsc.orgmasterorganicchemistry.com For this compound, the presence of the hydroxyl group at C1 and the methyl group at C4 will further influence these preferences.
| Conformer | Relative Free Energy (ΔG°) (kcal/mol) | Finding |
|---|---|---|
| Axial-Phenyl | 0.00 (Reference) | Often found to be the more stable conformer |
| Equatorial-Phenyl | ~0.3 - 1.0 | Slightly less stable due to specific steric interactions |
Note: Data is based on studies of 1-methyl-1-phenylcyclohexane and serves as an illustrative example. The exact values for this compound would require specific calculations.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For this compound, a tertiary alcohol, a key reaction is acid-catalyzed dehydration. masterorganicchemistry.com
Modeling this reaction typically involves the E1 mechanism. Computational methods can trace the entire reaction pathway, starting from the reactants, through transition states, to the final products. The process begins with modeling the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). The subsequent step is the loss of the water molecule to form a tertiary carbocation intermediate. This is often the rate-determining step of the reaction. nsf.govnih.gov
DFT calculations are used to locate the geometry of the transition state (TS) for each step. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the reaction coordinate. Characterizing the TS allows for the calculation of the activation energy (energy barrier), which is crucial for predicting the reaction rate. rsc.orgarxiv.org
Once the tertiary carbocation is formed, it can undergo several subsequent reactions. The most direct is deprotonation from an adjacent carbon to form an alkene. Due to the structure of this compound, this can lead to a mixture of alkene isomers. Furthermore, the carbocation intermediate can undergo rearrangements, such as 1,2-hydride or 1,2-methyl shifts, to form more stable carbocations, leading to a wider array of products. chemrxiv.orgnih.gov Computational modeling can explore the energy barriers for these rearrangement pathways, helping to predict the final product distribution. researchgate.net By comparing the activation energies for all possible pathways from the carbocation intermediate, a theoretical prediction of the major and minor products can be made.
Prediction of Spectroscopic Parameters via Computational Methods
General methodologies for these types of predictions are well-established. They typically involve:
Conformational Analysis: Identifying the lowest energy (most stable) three-dimensional structures of the molecule using computational methods.
Geometry Optimization: Precisely calculating the bond lengths and angles for the stable conformers.
Spectroscopic Parameter Calculation: Using the optimized geometry to calculate parameters like NMR shielding tensors (which are converted to chemical shifts) and vibrational frequencies.
While experimental spectroscopic data for this compound and its analogs exist, and computational studies have been performed on closely related structures, the specific computational data tables and detailed research findings for the title compound, as requested, have not been located in the searched scientific literature. Therefore, interactive data tables for predicted spectroscopic parameters cannot be generated at this time.
Synthetic Utility of 4 Methyl 1 Phenylcyclohexan 1 Ol As a Building Block
Role as an Intermediate in the Synthesis of Complex Organic Molecules
Research has demonstrated the utility of derivatives of 4-methyl-1-phenylcyclohexan-1-ol as key intermediates in the synthesis of complex heterocyclic systems. Specifically, its structural framework is instrumental in constructing alkaloids containing the 1-azabicyclo[3.2.1]octane core. This bicyclic system is a prominent feature in a variety of alkaloids isolated from plants of the Amaryllidaceae family, which are known for a wide range of biological activities including antimalarial, antifungal, antitumor, and antiviral properties.
A notable synthetic application involves the intramolecular carbocationic cyclization of 1-[2-hydroxy-2-(4-R-phenyl)ethyl]-4-methyl-1,2,3,6-tetrahydropyridines to form 4-Methyl-6-N-(4-R-phenyl)-1-azabicyclo[3.2.1]octane-3-enes. In this process, a derivative of this compound acts as a precursor to the tetrahydropyridine (B1245486) intermediate, which then undergoes cyclization in a trifluoromethanesulfonic acid medium to yield the target azabicyclic compound.
The general synthetic scheme is outlined below:
| Step | Reactant | Reagent/Conditions | Product |
| 1 | Derivative of this compound | Multi-step synthesis | 1-[2-hydroxy-2-(4-R-phenyl)ethyl]-4-methyl-1,2,3,6-tetrahydropyridine |
| 2 | 1-[2-hydroxy-2-(4-R-phenyl)ethyl]-4-methyl-1,2,3,6-tetrahydropyridine | Trifluoromethanesulfonic acid | 4-Methyl-6-N-(4-R-phenyl)-1-azabicyclo[3.2.1]octane-3-ene |
This transformation highlights the role of the this compound scaffold in facilitating the formation of stereochemically complex and biologically relevant molecules.
Applications in Ligand Design and Chiral Auxiliary Development (if applicable to chiral forms)
The application of chiral forms of this compound in ligand design for asymmetric catalysis or as a chiral auxiliary is not extensively documented in the reviewed scientific literature. While structurally related compounds, such as certain chiral amino alcohols and oxazolidinones, are widely used as chiral auxiliaries to control the stereochemical outcome of synthetic reactions, specific examples directly employing enantiomerically pure this compound for these purposes are not readily found. uva.esnih.gov The development of chiral auxiliaries is a significant area of research, enabling the synthesis of enantiomerically pure compounds, which is crucial for pharmaceutical applications. uva.es
Precursor in Materials Science Research
Based on available scientific literature, the direct application of this compound as a monomer or precursor for the synthesis of polymers or other functional materials is not well-established. Research in polymer science often focuses on related structures, such as the polymerization of 4-methyl-1-pentene (B8377) to produce high-performance materials like poly(4-methyl-1-pentene) (PMP). However, the inclusion of the phenylcyclohexanol moiety from this compound into polymer backbones has not been a significant area of investigation according to the reviewed sources. Similarly, its use as a building block for other materials in materials science research is not prominently reported.
Structure Reactivity and Structure Conformation Relationships in Analogues and Derivatives of 4 Methyl 1 Phenylcyclohexan 1 Ol
Systematic Substituent Effects on the Cyclohexane (B81311) Ring System
The synthesis of 4-Methyl-1-phenylcyclohexan-1-ol and its analogues is often achieved through the Grignard reaction, where an organomagnesium halide (like phenylmagnesium bromide) attacks a substituted cyclohexanone (B45756). organic-chemistry.org The stereochemical outcome of this addition is highly dependent on the nature and position of substituents on the cyclohexanone ring.
A key principle is that the direction of nucleophilic attack (from the axial or equatorial face of the carbonyl group) is influenced by steric hindrance. almerja.comyoutube.com For a precursor like 4-methylcyclohexanone (B47639), the methyl group prefers to occupy an equatorial position to minimize steric strain. libretexts.org The incoming nucleophile, such as the phenyl group from phenylmagnesium bromide, can then attack from either the axial or equatorial direction.
Research has shown that the size of the attacking nucleophile plays a crucial role in determining the stereochemical outcome. almerja.comreddit.com
Small nucleophiles tend to favor axial attack, leading to the formation of an equatorial alcohol.
Large or bulky nucleophiles preferentially attack from the less hindered equatorial direction, resulting in an axial alcohol. almerja.com
This trend is illustrated by the reaction of 4-tert-butylcyclohexanone, a conformationally "locked" system where the bulky tert-butyl group exclusively occupies the equatorial position. almerja.comreddit.com The ratio of axial to equatorial alcohol formation is directly dependent on the steric bulk of the Grignard reagent.
| Reagent | Relative Size | % Axial Attack (trans-alcohol) | % Equatorial Attack (cis-alcohol) |
|---|---|---|---|
| Lithium Aluminium Hydride (LiAlH₄) | Small | 90% | 10% |
| Ethynyllithium | Small (linear) | ~95% | ~5% |
| Phenylmagnesium Bromide (PhMgBr) | Medium (flat) | ~85% | ~15% |
| tert-Butylmagnesium Bromide (t-BuMgBr) | Large | ~20% | ~80% |
| L-Selectride | Very Large | ~5% | ~95% |
This table demonstrates the general trend that as the steric bulk of the nucleophile increases, the preference shifts from axial to equatorial attack on the carbonyl carbon of 4-tert-butylcyclohexanone. Data compiled from established principles of stereochemistry. almerja.com
For this compound, the methyl group is significantly less bulky than a tert-butyl group, meaning the ring is not as rigidly locked. However, the same principles apply, and the stereochemical outcome of its synthesis will be a result of the competition between axial and equatorial attack, influenced by the reaction conditions and reagents used. reddit.com
Influence of Phenyl Ring Substitution on Reactivity and Conformation
Substituting the phenyl ring of 1-phenylcyclohexanol (B105894) analogues introduces electronic effects that can significantly alter the reactivity of the tertiary alcohol. These effects are broadly categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems). The nature of the substituent—whether it is electron-donating or electron-withdrawing—can either stabilize or destabilize reactive intermediates, such as the carbocation formed during acid-catalyzed reactions. researchgate.net
For instance, in the acid-catalyzed dehydration of 1-(substituted-phenyl)cyclohexanols, the rate-determining step is often the formation of a tertiary benzylic carbocation. libretexts.orglibretexts.org
Electron-donating groups (e.g., methoxy, methyl) at the para position can stabilize the positive charge of the carbocation through resonance, thereby increasing the reaction rate.
Electron-withdrawing groups (e.g., nitro, cyano) strongly destabilize the carbocation, making its formation more difficult and thus slowing down the reaction rate. researchgate.net
This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ).
| Substituent (at para-position) | Electronic Effect | Effect on Carbocation Intermediate | Predicted Relative Reaction Rate |
|---|---|---|---|
| -OCH₃ (Methoxy) | Strongly Donating | Strongly Stabilizing | Fastest |
| -CH₃ (Methyl) | Donating | Stabilizing | Fast |
| -H (Hydrogen) | Neutral (Reference) | Neutral | Reference Rate |
| -Cl (Chloro) | Withdrawing (Inductive) | Destabilizing | Slow |
| -NO₂ (Nitro) | Strongly Withdrawing | Strongly Destabilizing | Slowest |
This table illustrates the expected trend in reactivity based on the electronic properties of para-substituents on the phenyl ring during an E1 dehydration reaction. The predictions are based on established principles of physical organic chemistry. researchgate.netlibretexts.orglibretexts.org
Beyond reactivity, phenyl ring substitution can also influence the molecule's preferred conformation. While the effect on the cyclohexane ring's chair conformation is generally minor, the rotational preference of the phenyl ring itself can be affected by the presence of substituents. nih.govresearchgate.net
Alterations of the Tertiary Alcohol Moiety and Their Chemical Consequences
The tertiary alcohol group is a key functional moiety, and its transformation is central to the chemistry of this compound. Common reactions involving this group include substitution and elimination, which typically proceed via an SN1 or E1 mechanism due to the stability of the resulting tertiary benzylic carbocation. libretexts.orglibretexts.org
Elimination (Dehydration)
Upon treatment with a strong acid (e.g., sulfuric or phosphoric acid), tertiary alcohols readily undergo dehydration to form alkenes. libretexts.org For this compound, this elimination can theoretically result in two primary products, governed by the principles of regioselectivity.
Zaitsev's Rule: Predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. orgoreview.comyoutube.com
Hofmann's Rule: Predicts the formation of the less substituted alkene, which can be favored when using bulky bases or when the leaving group is large and charged. libretexts.orgmasterorganicchemistry.com
In the acid-catalyzed E1 dehydration of this compound, the reaction proceeds through a carbocation intermediate, which allows time for rearrangement to the most stable conformation before a proton is removed. orgoreview.com This strongly favors the formation of the more stable, more substituted alkene.
| Product Name | Alkene Substitution | Governing Principle | Expected Yield |
|---|---|---|---|
| 4-Methyl-1-phenylcyclohex-1-ene | Trisubstituted | Zaitsev Product | Major |
| (4-Methylcyclohex-1-en-1-yl)benzene | Disubstituted | Hofmann Product | Minor |
This table outlines the expected product distribution for the acid-catalyzed dehydration of this compound, which follows the E1 mechanism and Zaitsev's rule. libretexts.orgorgoreview.com
Other Transformations
The tertiary alcohol can also undergo other transformations:
Esterification: Alcohols can react with carboxylic acids or their more reactive derivatives (like acid chlorides) to form esters. libretexts.orgwikipedia.org
Substitution: In the presence of strong hydrohalic acids (like HBr or HCl), the hydroxyl group can be protonated to form a good leaving group (water), which then departs to form the carbocation. Subsequent attack by a halide ion yields an alkyl halide via an SN1 mechanism. libretexts.orglibretexts.org
Reduction: The tertiary benzylic alcohol can be reduced to the corresponding hydrocarbon (4-methyl-1-phenylcyclohexane) using reagents like hydriodic acid in a biphasic system. nih.gov
These reactions highlight the versatility of the tertiary alcohol group as a synthetic handle for further molecular modifications.
Future Directions and Emerging Research Avenues for 4 Methyl 1 Phenylcyclohexan 1 Ol
Development of Innovative and Sustainable Synthetic Routes
The traditional synthesis of 4-Methyl-1-phenylcyclohexan-1-OL typically involves the Grignard reaction between a phenylmagnesium halide and 4-methylcyclohexanone (B47639). youtube.comyoutube.com While effective, this method relies on stoichiometric organometallic reagents and often requires anhydrous conditions and ethereal solvents. Future research will undoubtedly focus on more sustainable and efficient synthetic strategies.
One promising direction is the application of catalytic, one-pot reactions in environmentally benign solvents. For instance, a ruthenium-catalyzed redox isomerization of allylic alcohols, combined with the chemoselective addition of organometallic reagents in deep eutectic solvents, has been shown to be a sustainable route to tertiary alcohols. rsc.org Adapting this methodology to synthesize this compound from a suitable allylic alcohol precursor could offer a greener alternative with high atom economy. rsc.org
Furthermore, the use of alcohols as sustainable alkylating or arylating reagents is a rapidly developing field. rsc.org Research into photocatalytic or electrocatalytic methods that could directly couple phenol (B47542) or benzene (B151609) with 4-methylcyclohexanol (B52717) or its derivatives would represent a significant leap forward in the sustainable production of this compound. These approaches align with the principles of green chemistry by minimizing waste and utilizing less hazardous reagents. nih.govproquest.comdntb.gov.ua
| Synthetic Approach | Precursors | Catalyst/Conditions | Potential Advantages |
| Grignard Reaction | Phenylmagnesium halide, 4-methylcyclohexanone | Diethyl ether | Established, high-yielding |
| Catalytic One-Pot Synthesis | Allylic alcohol, Phenyl organometallic reagent | Ruthenium catalyst, Deep eutectic solvent | Sustainable, high atom economy |
| Photocatalytic/Electrocatalytic Coupling | Phenol/Benzene, 4-Methylcyclohexanol derivative | Photocatalyst/Electrocatalyst | Green, direct C-C bond formation |
Exploration of Unconventional Reactivity and Transformation Pathways
The reactivity of this compound is largely governed by the tertiary alcohol functionality and the presence of the phenyl and methyl-substituted cyclohexyl rings. While acid-catalyzed dehydration to the corresponding alkene is a predictable transformation, future research should delve into more unconventional reaction pathways.
Acid-catalyzed rearrangements of 1-arylcyclohexanols can lead to a variety of products through carbocationic intermediates, including ring-contracted cyclopentyl ketones or products of Wagner-Meerwein rearrangements. acs.orglibretexts.orgmsu.edu A systematic study of the behavior of this compound under various acidic conditions, including superacids, could unveil novel skeletal rearrangements and provide access to unique molecular architectures. nih.gov
Photochemical reactions represent another underexplored avenue. libretexts.org The phenyl chromophore in this compound could be exploited in photochemical cyclization or rearrangement reactions. libretexts.org For instance, intramolecular hydrogen abstraction or electron transfer processes upon photoexcitation could lead to the formation of novel polycyclic compounds. The study of its photochemical dissociation could also reveal interesting radical-based transformations. libretexts.org
Moreover, the enzymatic transformation of this compound using engineered enzymes could offer highly selective and environmentally friendly reaction pathways. Biocatalytic approaches could be developed for stereoselective oxidations, reductions, or even C-H functionalization at specific positions on the cyclohexyl ring.
Advancements in Stereoselective Synthesis and Control
This compound possesses a chiral center at the C1 position, and the 4-methyl group introduces another stereocenter, leading to the possibility of diastereomers (cis and trans isomers) and enantiomers. The stereoselective synthesis of this compound is a significant challenge and a key area for future research.
The development of chiral catalysts for the enantioselective addition of phenyl organometallic reagents to 4-methylcyclohexanone is a primary goal. This could involve the use of chiral ligands in conjunction with organolithium or Grignard reagents, or the development of novel chiral organocatalysts. organic-chemistry.org The diastereoselective synthesis of either the cis or trans isomer can be influenced by the choice of reagents and reaction conditions, and a systematic investigation is warranted. beilstein-journals.orgnih.gov
Furthermore, research into the stereoselective synthesis of precursors to this compound, such as chiral 4-methylcyclohexenones, could provide alternative routes to enantiomerically pure products. researchgate.netresearchgate.netnih.gov The application of well-established asymmetric reactions like Sharpless asymmetric dihydroxylation or epoxidation on unsaturated precursors could be a viable strategy.
| Stereochemical Aspect | Research Goal | Potential Methodology |
| Enantioselectivity | Synthesis of specific enantiomers | Chiral catalysts, Asymmetric organometallic addition |
| Diastereoselectivity | Selective synthesis of cis or trans isomers | Control of reaction conditions, Stereoselective reductions |
| Chiral Precursors | Synthesis of enantiopure starting materials | Asymmetric synthesis of 4-methylcyclohexenone derivatives |
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work is a powerful tool for modern chemical research. For this compound, this integrated approach can provide deep insights into its structure, reactivity, and stereochemistry.
Density Functional Theory (DFT) calculations can be employed to predict the most stable conformations of the cis and trans isomers of this compound and to elucidate the transition states and reaction pathways of its various transformations. nih.govuit.no This can be particularly valuable in understanding and predicting the outcomes of complex rearrangements. nih.gov
Computational modeling can also guide the design of chiral catalysts for its stereoselective synthesis by simulating the catalyst-substrate interactions and predicting the most likely stereochemical outcome. This in silico screening can significantly reduce the experimental effort required to identify effective catalysts.
The combination of experimental techniques, such as advanced NMR spectroscopy and X-ray crystallography, with computational analysis will be crucial for the unambiguous determination of the relative and absolute stereochemistry of the synthesized molecules. This integrated approach will be instrumental in advancing our understanding of the structure-property relationships of this compound and its derivatives.
Q & A
How can synthetic routes for 4-Methyl-1-phenylcyclohexan-1-OL be optimized to improve yield and purity?
Level : Basic
Methodological Answer :
Synthetic optimization should focus on reaction parameters such as solvent choice, temperature, and catalyst loading. For example, oxidation of phenylcyclohexene derivatives in methanol has been shown to influence product selectivity, with polar aprotic solvents favoring higher yields . Kinetic studies on analogous compounds (e.g., 4-chloro-1-phenyl-1-cyclohexene) suggest that monitoring conversion rates via HPLC or GC-MS at intermediate time points can identify bottlenecks in stepwise reactions . Purification via column chromatography using gradient elution (hexane/ethyl acetate) is recommended to isolate the target compound from byproducts.
What computational methods are suitable for predicting the stereochemical outcomes of this compound derivatives?
Level : Advanced
Methodological Answer :
Density Functional Theory (DFT) calculations, particularly using B3LYP/6-31G(d) basis sets, are effective for modeling steric and electronic interactions in cyclohexanol derivatives. PubChem’s stereochemical data for structurally similar compounds (e.g., 1-methyl-4-propan-2-ylcyclohexan-1-ol) can validate computational predictions . For dynamic systems, molecular dynamics simulations (e.g., in Gaussian or ORCA) should account for solvent effects and conformational flexibility . Cross-referencing with experimental NMR data (e.g., NOESY for axial/equatorial substituent analysis) ensures accuracy .
How can conflicting spectral data (e.g., NMR, IR) for this compound be resolved?
Level : Advanced
Methodological Answer :
Contradictions in spectral data require systematic validation:
Comparative Analysis : Benchmark observed peaks against PubChem’s IR and NMR databases for structurally analogous compounds (e.g., p-Menth-8-en-1-ol) .
Solvent Artifact Check : Ensure deuterated solvents (e.g., CDCl₃) do not introduce unexpected splitting in NMR spectra.
Computational Validation : Use tools like ACD/Labs or ChemDraw to simulate spectra and identify discrepancies arising from impurities or tautomerism .
Experimental Repetition : Repeat synthesis and characterization under controlled conditions to isolate variables .
What strategies are recommended for analyzing the reaction kinetics of this compound formation?
Level : Advanced
Methodological Answer :
Microreactor-based studies enable precise control over reaction parameters (e.g., residence time, mixing efficiency) to derive rate constants . For example, monitoring the conversion of intermediates (e.g., 4-chloro-1-phenyl-1-cyclohexene) under pseudo-first-order conditions can reveal rate-limiting steps. Arrhenius plots constructed from temperature-dependent data (25–80°C) help determine activation energies. High-throughput screening (HTS) coupled with LC-MS is advised for parallel kinetic profiling .
How can structural isomerism in this compound derivatives be experimentally distinguished?
Level : Basic
Methodological Answer :
X-ray Crystallography : Resolve absolute configuration for crystalline derivatives.
Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
Vibrational Circular Dichroism (VCD) : Detect subtle stereochemical differences in non-crystalline samples .
Dynamic NMR : Monitor coalescence temperatures for axial/equatorial isomer interconversion .
What are best practices for resolving contradictory biological activity data in studies involving this compound?
Level : Advanced
Methodological Answer :
Dose-Response Validation : Ensure activity is concentration-dependent and reproducible across multiple assays (e.g., enzyme inhibition vs. cell viability) .
Impurity Profiling : Use LC-HRMS to rule out interference from synthetic byproducts .
Meta-Analysis : Compare data across studies while accounting for methodological differences (e.g., solvent used in bioassays affecting compound solubility) .
Mechanistic Studies : Pair activity data with computational docking (e.g., AutoDock Vina) to confirm binding interactions .
How can researchers design experiments to probe the thermodynamic stability of this compound conformers?
Level : Advanced
Methodological Answer :
Variable-Temperature NMR : Track chemical shift changes to identify dominant conformers at equilibrium .
Calorimetry (DSC/TGA) : Measure phase transitions and decomposition enthalpies .
DFT-Based Free Energy Calculations : Compare Boltzmann populations of chair vs. twist-boat conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
